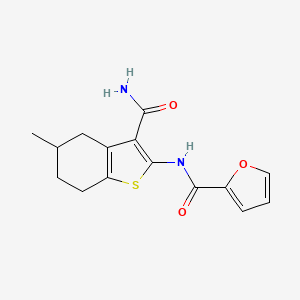
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, with some reactions achieving up to 94% yield .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary greatly depending on the substituents present in the ring. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary greatly depending on the specific compound. For example, some oxadiazole compounds are solid at room temperature .科学研究应用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been used in a variety of scientific research applications, including as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain and other tissues. This compound has also been used in research to investigate the effects of AChE inhibition on a variety of physiological processes, including learning and memory, motor coordination, and anxiety.
作用机制
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
实验室实验的优点和局限性
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is an effective inhibitor of AChE and has a wide range of biochemical and physiological effects. However, there are a few limitations to its use in laboratory experiments. This compound is not water soluble, which can make it difficult to use in aqueous solutions. In addition, this compound is not very stable and can degrade over time.
未来方向
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to have a variety of potential applications in medicinal chemistry and scientific research. Potential future directions for this compound include further investigations into its effects on learning and memory, motor coordination, and anxiety; development of more stable derivatives of this compound; and investigation of its potential therapeutic applications. In addition, further research could be conducted to explore the potential anti-inflammatory, anti-oxidative, and neuroprotective effects of this compound.
合成方法
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide begins with the reaction of 5-cyclohexyl-1,3,4-oxadiazol-2-amine (CHOA) with cyclopropanecarboxylic acid (CPCA). The reaction is performed in the presence of a base such as sodium hydroxide and yields this compound as the product. The reaction is typically performed in aqueous solution at room temperature, although other solvents and temperatures can be used.
安全和危害
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMQRXKDEADZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6578164.png)
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578169.png)
![1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6578177.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6578192.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578195.png)

![1-tert-butyl-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578215.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-diethylacetamide](/img/structure/B6578222.png)
![1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578223.png)
![1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578228.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6578240.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide](/img/structure/B6578248.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide](/img/structure/B6578250.png)
![2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6578261.png)